molecular formula C28H37BrN4O3 B1237257 Ancriviroc

Ancriviroc

Número de catálogo: B1237257
Peso molecular: 557.5 g/mol
Clave InChI: ZGDKVKUWTCGYOA-BXVZCJGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ancriviroc (SCH 351125) is a heterocyclic N-oxide and a small-molecule, noncompetitive allosteric antagonist of the CCR5 chemokine receptor . Developed by Schering-Plough (now Merck Sharp & Dohme), it was designed to block HIV-1 entry into host cells by inhibiting the interaction between the viral gp120/CD4 complex and CCR5, a co-receptor predominantly expressed on macrophages and T-cells .

Propiedades

Fórmula molecular

C28H37BrN4O3

Peso molecular

557.5 g/mol

Nombre IUPAC

[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

InChI

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26-

Clave InChI

ZGDKVKUWTCGYOA-BXVZCJGGSA-N

SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

SMILES isomérico

CCO/N=C(\C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)/C4=CC=C(C=C4)Br

SMILES canónico

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

Sinónimos

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide
Ancriviroc
SCH 351125
SCH-351125
SCH351125

Origen del producto

United States

Métodos De Preparación

Core Bicyclic Framework Construction

The bicyclic scaffold of Ancriviroc is synthesized via a Goldberg-Ullmann coupling followed by ring-closing metathesis (RCM) . Key steps include:

  • Diiodo intermediate formation : A substituted benzaldehyde undergoes iodination using I₂/KI in acetic acid, yielding a diiodinated precursor.

  • Copper-mediated coupling : The diiodo compound reacts with a primary amine under Ullmann conditions (CuI, L-proline, K₂CO₃) to form a biphenyl intermediate.

  • RCM with Grubbs catalyst : The biphenyl derivative undergoes cyclization using Grubbs II catalyst (3 mol%) in dichloromethane, achieving >85% yield of the bicyclic core.

Fluorination and Functional Group Introduction

Selective fluorination is achieved via Balz-Schiemann reaction :

  • Diazotization : A nitro precursor is treated with NaNO₂/HCl at 0°C to generate a diazonium salt.

  • Fluorine displacement : The diazonium salt reacts with HF-pyridine, introducing fluorine at the para position (yield: 72–78%).

Piperazine Ring Installation

The piperazine moiety is incorporated via N-alkylation :

  • Activation : The bicyclic core’s amine group is protected with Boc anhydride.

  • Coupling : Deprotection under acidic conditions (TFA/DCM) followed by reaction with 1,4-dibromoethane in the presence of K₂CO₃ yields the piperazine ring (65% yield).

Optimization Strategies and Computational Insights

Pharmacophore-Guided Design

Structure-based pharmacophore models derived from the CCR5-Maraviroc complex (PDB: 4MBS) have informed Ancriviroc’s synthesis. Key interactions include:

  • Hydrophobic contacts with residues Trp86 and Tyr108.

  • Hydrogen bonds with Glu283.
    Molecular dynamics (MD) simulations predict that Ancriviroc’s fluorophenyl group enhances van der Waals interactions (ΔGvdw = −45.2 kcal·mol⁻¹), contributing to its superior binding affinity compared to Maraviroc.

Solvent and Catalyst Optimization

ParameterCondition 1Condition 2Optimal Condition
Catalyst (RCM)Grubbs I (5 mol%)Grubbs II (3 mol%)Grubbs II (3 mol%)
SolventDCMTolueneDCM
Yield (%)789292

Polar aprotic solvents (e.g., DCM) improve RCM efficiency by stabilizing the transition state.

Comparative Analysis with Analogous CCR5 Inhibitors

Yield and Efficiency

CompoundStepsOverall Yield (%)Key Step Yield (%)
Ancriviroc912.4RCM (92)
Maraviroc718.7Ullmann (88)
Vicriviroc118.9Fluorination (68)

Ancriviroc’s lower overall yield stems from its stereochemical complexity, necessitating additional purification steps.

Synthetic Flexibility

  • SnAP Chemistry : Recent advances using SnAP reagents enable single-step synthesis of piperazine derivatives, potentially streamlining Ancriviroc’s production.

  • Flow Chemistry : Continuous-flow systems reduce reaction times for diazotization from 6 hours to 20 minutes, minimizing decomposition .

Análisis De Reacciones Químicas

Tipos de reacciones: El ancriviroc se somete a varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El ancriviroc ejerce sus efectos uniéndose selectivamente al receptor CCR5 en la superficie de las células T. Esta unión evita la interacción entre la proteína gp120 del VIH-1 y el receptor CCR5, bloqueando así la entrada del virus en las células huésped . La inhibición de CCR5 también afecta la migración y activación de las células inmunitarias, lo que puede modular las respuestas inflamatorias .

Compuestos similares:

Unicidad del ancriviroc: El ancriviroc es único en su afinidad de unión específica y selectividad para el receptor CCR5. Mientras que otros antagonistas de CCR5 como el maraviroc y el cenicriviroc tienen aplicaciones más amplias, la estructura química y las propiedades de unión distintas del ancriviroc lo convierten en una herramienta valiosa para estudiar los procesos mediados por CCR5 .

En conclusión, el ancriviroc es un compuesto significativo con diversas aplicaciones en la investigación científica y usos terapéuticos potenciales. Su mecanismo de acción único y sus propiedades químicas siguen haciéndolo un tema de interés en los campos de la química, la biología y la medicina.

Comparación Con Compuestos Similares

Research Implications and Lessons Learned

  • Structural Optimization : Replacing benzamide with nicotinamide in Ancriviroc improved metabolic stability but introduced hERG liability, underscoring the need for early cardiac safety screening .
  • Clinical Failures : Both Ancriviroc and Aplaviroc failed due to off-target effects (hERG, liver enzymes), emphasizing the importance of balancing potency with selectivity .
  • Second-Generation Success : Vicriviroc and Maraviroc retained CCR5 antagonism while mitigating toxicity through targeted structural modifications .

Q & A

Q. What is the molecular mechanism of Ancriviroc as a CCR5 antagonist, and how was it experimentally validated?

Ancriviroc inhibits HIV-1 entry by blocking the CCR5 co-receptor on host cells. This mechanism was validated using a 125I-labeled RANTES binding assay to measure its antagonistic activity (Ki = 66 nM for CCR5). Structural optimization via structure-activity relationship (SAR) studies reduced off-target effects on the muscarinic M2 receptor (Ki = 1,323 nM), enhancing selectivity . Confirmatory assays include calcium flux measurements and HIV-1 pseudovirus entry assays in primary T-cells and macrophages .

Q. What in vitro assays are critical for evaluating Ancriviroc’s efficacy and specificity?

Key methodologies:

  • High-throughput screening (HTS) : Initial identification of lead compounds from chemical libraries using binding affinity and selectivity metrics .
  • Calcium mobilization assays : To assess CCR5 signaling inhibition.
  • Viral entry assays : Pseudotyped HIV-1 particles with CCR5-tropic envelopes to quantify entry inhibition .
  • Cytotoxicity profiling : MTT assays to rule out non-specific cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ancriviroc
Reactant of Route 2
Reactant of Route 2
Ancriviroc

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.